Hidrocloruro de Delucemina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Neuropharmacology

Delucemine hydrochloride acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and a selective serotonin reuptake inhibitor (SSRI). This dual action positions it as a candidate for treating several neurological disorders, including:

- Stroke : Research indicates that Delucemine can reduce brain tissue edema and stabilize ion homeostasis following ischemic events, thereby mitigating cognitive deficits associated with stroke.

- Traumatic Brain Injury (TBI) : In animal models, Delucemine has shown the ability to attenuate cognitive deficits and histopathological changes post-TBI. It improves outcomes related to brain tissue integrity and function.

- Depression : As an SSRI, Delucemine has been explored for its potential in treating major depressive disorder, with early clinical trials suggesting improvements in mood and cognitive function.

2. Mechanism of Action

Delucemine's mechanism involves blocking NMDA receptor channels, which prevents excessive calcium influx into neurons—a process that can lead to cell death during excitotoxicity. This action contributes to its neuroprotective effects across various conditions.

Clinical Insights and Case Studies

Several studies have highlighted the effectiveness of Delucemine in preclinical settings:

- Cognitive Deficits Study : A study published in Experimental Neurology reported significant improvements in cognitive performance in rodent models of TBI treated with Delucemine, although it did not significantly affect cortical tissue loss.

- Neuroprotective Mechanisms : Research indicates that Delucemine can prevent excitotoxicity by inhibiting NMDA receptor-mediated calcium influx during ischemic episodes, thus preserving neuronal viability.

- Clinical Trials : While clinical trials have been limited and some phases discontinued, initial results suggested promise in treating both stroke-related deficits and depressive symptoms.

Mecanismo De Acción

El hidrocloruro de delucemina ejerce sus efectos al antagonizar el receptor NMDA e inhibir la recaptación de serotonina. El receptor NMDA está involucrado en la plasticidad sináptica y la función de la memoria, mientras que la inhibición de la recaptación de serotonina aumenta los niveles de serotonina en el cerebro. Estas acciones contribuyen a los efectos neuroprotectores y antidepresivos del compuesto. Los objetivos moleculares y las vías involucradas incluyen el receptor NMDA y los transportadores de serotonina .

Compuestos Similares:

- Budipine

- Diphenidine

- Ephenidine

- Fluorolintane

- Lanicemine

- Methoxphenidine

- MT-45

- Remacemide

Comparación: El this compound es único en su acción dual como antagonista del receptor NMDA e inhibidor de la recaptación de serotonina. Esta combinación de propiedades lo distingue de otros compuestos similares, que solo pueden dirigirse a una de estas vías. Además, el this compound ha mostrado efectos neuroprotectores prometedores en estudios preclínicos, lo que lo convierte en un posible candidato para futuras investigaciones y desarrollo .

Análisis Bioquímico

Biochemical Properties

Delucemine hydrochloride plays a significant role in biochemical reactions by interacting with NMDA receptors and serotonin transporters. As an NMDA receptor antagonist, it inhibits the activity of these receptors, which are involved in excitatory neurotransmission. This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, Delucemine hydrochloride inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission .

Cellular Effects

Delucemine hydrochloride affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking NMDA receptors, Delucemine hydrochloride reduces calcium influx into neurons, which can prevent cell damage and death. It also affects gene expression by altering the activity of transcription factors involved in neuroprotection and cell survival .

Molecular Mechanism

At the molecular level, Delucemine hydrochloride exerts its effects through binding interactions with NMDA receptors and serotonin transporters. By binding to NMDA receptors, it prevents the binding of glutamate, thereby inhibiting receptor activation and subsequent calcium influx. This action reduces excitotoxicity and protects neurons. Additionally, Delucemine hydrochloride binds to serotonin transporters, inhibiting serotonin reuptake and increasing its availability in the synaptic cleft. This enhances serotonergic neurotransmission and can have antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Delucemine hydrochloride can change over time. Studies have shown that its neuroprotective effects can be observed shortly after administration, but these effects may diminish over time. The stability and degradation of Delucemine hydrochloride can also impact its long-term effects on cellular function. In vitro and in vivo studies have indicated that while Delucemine hydrochloride can provide short-term neuroprotection, its long-term efficacy may be limited .

Dosage Effects in Animal Models

The effects of Delucemine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and improve cognitive function. At higher doses, Delucemine hydrochloride can have toxic or adverse effects, including increased risk of seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Delucemine hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can affect the drug’s bioavailability and efficacy. Additionally, Delucemine hydrochloride can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Delucemine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to reach target neurons in the central nervous system. The distribution of Delucemine hydrochloride within tissues can affect its localization and accumulation, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of Delucemine hydrochloride can impact its activity and function. It is primarily localized in neuronal cells, where it interacts with NMDA receptors and serotonin transporters on the cell membrane. This localization is crucial for its neuroprotective and antidepressant effects. Additionally, post-translational modifications and targeting signals can direct Delucemine hydrochloride to specific cellular compartments, further influencing its activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de delucemina implica la reacción de 3,3-bis(3-fluorofenil)-N-metilpropan-1-amina con ácido clorhídrico. La reacción generalmente ocurre en condiciones controladas para garantizar la pureza y el rendimiento del producto final .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para mantener la consistencia y la calidad. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de delucemina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales dentro de la molécula, modificando potencialmente sus propiedades farmacológicas.

Sustitución: El this compound puede sufrir reacciones de sustitución, donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se pueden emplear varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados fluorados, mientras que la reducción puede producir varios derivados de amina .

Comparación Con Compuestos Similares

- Budipine

- Diphenidine

- Ephenidine

- Fluorolintane

- Lanicemine

- Methoxphenidine

- MT-45

- Remacemide

Comparison: Delucemine hydrochloride is unique in its dual action as an NMDA receptor antagonist and serotonin reuptake inhibitor. This combination of properties distinguishes it from other similar compounds, which may only target one of these pathways. Additionally, delucemine hydrochloride has shown promising neuroprotective effects in preclinical studies, making it a potential candidate for further research and development .

Actividad Biológica

Delucemine hydrochloride, also known as NPS-1506, is a compound that has garnered attention for its neuroprotective properties and potential therapeutic applications in various neurological disorders. This article delves into the biological activity of Delucemine hydrochloride, exploring its mechanisms, effects on different biological systems, and relevant research findings.

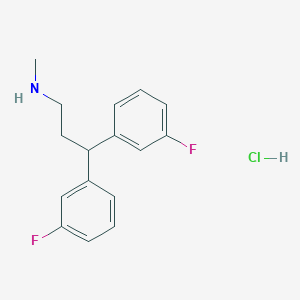

Delucemine hydrochloride has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClF2N |

| Molecular Weight | 261.3097 g/mol |

| Stereochemistry | Achiral |

| Charge | Neutral |

| SMILES | CNCCC(C1=CC(F)=CC=C1)C2=CC(F)=CC=C2.[H]Cl |

| InChIKey | MGNMVYXIKDNAKK-UHFFFAOYSA-N |

Delucemine acts primarily as an NMDA receptor antagonist , which means it inhibits the activity of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By blocking NMDA receptors, Delucemine helps prevent excessive calcium influx into neurons during pathological conditions such as ischemia and traumatic brain injury (TBI) .

Additionally, Delucemine exhibits properties as a selective serotonin reuptake inhibitor (SSRI) , which contributes to its antidepressant effects. This dual action makes it a candidate for treating conditions like major depressive disorder and stroke .

Neuroprotective Effects

Research indicates that Delucemine hydrochloride provides neuroprotective benefits in various experimental models:

- Stroke Models : In animal studies, Delucemine demonstrated the ability to reduce brain tissue edema and stabilize ion homeostasis following ischemic events. It effectively mitigated cognitive deficits associated with stroke .

- Traumatic Brain Injury : Studies have shown that Delucemine can attenuate short-term cognitive deficits and histopathological changes following TBI. It improved outcomes related to brain tissue integrity and function .

Antidepressant Potential

Delucemine's action as an SSRI suggests its potential utility in treating depression. Early clinical trials indicated that it may improve mood and cognitive function in patients with major depressive disorder .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Delucemine in preclinical settings:

- Study on Cognitive Deficits : A study published in Experimental Neurology reported that NPS 1506 treatment resulted in significant improvements in cognitive performance in rodent models of TBI, although it did not significantly affect cortical tissue loss .

- Neuroprotective Mechanisms : Research has shown that Delucemine can prevent excitotoxicity by inhibiting NMDA receptor-mediated calcium influx during ischemic episodes, thus preserving neuronal viability .

- Clinical Trials : Although clinical trials for Delucemine have been limited and some phases discontinued, initial results suggested promise in treating both stroke-related deficits and depressive symptoms .

Propiedades

IUPAC Name |

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNMVYXIKDNAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171909 | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186495-99-8 | |

| Record name | Delucemine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELUCEMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.